molecular formula C15H16ClN3O4 B2729279 N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1795442-99-7

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2729279
CAS No.: 1795442-99-7
M. Wt: 337.76
InChI Key: TWMMWTCPTZIGDT-UHFFFAOYSA-N
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Description

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound that features a combination of a chlorophenyl group, a methoxypropyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)acetamide
  • N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)urea

Uniqueness

N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4/c1-15(22-2,10-4-3-5-11(16)8-10)9-17-13(20)14(21)18-12-6-7-23-19-12/h3-8H,9H2,1-2H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMMWTCPTZIGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=NOC=C1)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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